Oxazine-170
Description
Overview of Oxazine (B8389632) Compound Class and their Significance in Contemporary Chemical Research
Oxazines are a class of heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom. ontosight.aiglobalresearchonline.net This fundamental structure allows for various isomeric forms, such as 1,2-oxazines, 1,3-oxazines, and 1,4-oxazines, each with distinct chemical properties. globalresearchonline.net The versatility of the oxazine skeleton has made it a valuable building block in the synthesis of more complex molecules and materials with unique optical and electronic properties. ontosight.ai
The significance of oxazines in modern research stems from their wide-ranging applications. They are extensively used as fluorescent dyes in biological and medical research for labeling and visualizing cells, proteins, and other biomolecules. ontosight.aiontosight.ai Certain oxazine derivatives have also been investigated for their potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities. ontosight.aiglobalresearchonline.netontosight.aiijnc.ir Furthermore, their unique photophysical properties have led to their use in materials science, particularly in the development of optoelectronic devices like light-emitting diodes and solar cells. ontosight.ai
Historical Context of Oxazine-170 Research and its Evolution in Academic Studies
Early research likely focused on characterizing its fundamental photophysical properties, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents. photochemcad.comomlc.orgresearchgate.net As research progressed, the applications of this compound expanded beyond laser technology. Its excellent fluorescent properties led to its adoption in fluorescence microscopy and flow cytometry for biomedical applications. ontosight.ai More recent studies have explored its use in advanced applications such as the development of ratiometric fluorescent biosensors for detecting specific biomolecules and as a dopant in polymeric optical fibers. mdpi.combohrium.com
Current Research Frontiers and Unresolved Questions Pertaining to this compound
Current research on this compound continues to push the boundaries of its applications. One active area of investigation is its use in creating novel biosensors. For instance, researchers have successfully developed ratiometric fluorescent biosensors for L-arginine (B1665763) and L-asparagine using an this compound perchlorate-ethyl cellulose (B213188) membrane. bohrium.com These sensors rely on the change in fluorescence of this compound in response to ammonia (B1221849) produced by enzymatic reactions. bohrium.com
Another frontier is the incorporation of this compound into advanced materials. Studies have demonstrated its use as a dopant in poly(methyl methacrylate) (PMMA) to create fluorescent polymeric optical fibers. mdpi.com This research explores how the polymer matrix affects the luminescent properties of the dye and aims to develop new materials for optical radiation conversion. mdpi.com
Despite the extensive research, some questions remain. The photostability of this compound, particularly when incorporated into solid matrices or under intense illumination, is an ongoing area of study. ias.ac.in While it is considered relatively stable, understanding and improving its photostability is crucial for applications requiring long-term or high-intensity measurements. ontosight.ai Furthermore, fine-tuning the chemical structure of this compound and its derivatives to optimize its spectral properties for specific applications, such as in vivo imaging or multiplexed assays, remains a key challenge. nih.gov The exploration of its potential in non-linear optics and two-photon induced applications is also an emerging area of interest. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₄N₃O⁺ (cation) | nih.gov |
| Molecular Weight | 346.4 g/mol (cation) | nih.gov |
| CAS Number | 62669-60-7 | photochemcad.com |
| Appearance | Powder | |
| Melting Point | 260 °C (decomposes) | |
| Excitation Maximum | ~611-624 nm | aatbio.com |
| Emission Maximum | ~641-645 nm | medchemexpress.comaatbio.com |
| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ at 613.3 nm in methanol (B129727) | omlc.org |
| Fluorescence Quantum Yield | 0.63 in methanol | photochemcad.comomlc.org |
| Solubility | Soluble in various solvents including water and organic solvents. | ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24ClN3O5 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium;perchlorate |
InChI |
InChI=1S/C22H23N3O.ClHO4/c1-5-23-17-12-21-22(16-10-8-7-9-15(16)17)24-18-11-14(3)19(25(4)6-2)13-20(18)26-21;2-1(3,4)5/h7-13H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI Key |
RFVPBBHUVRZMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[N+](C)CC)C=C4O2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Oxazine 170 and Its Derivatives
Foundational Synthetic Routes to the Oxazine-170 Core Structure
The synthesis of the this compound core often relies on classical condensation reactions that build the heterocyclic system from acyclic precursors.
Condensation Reactions of Precursor Molecules in this compound Synthesis
The formation of the oxazine (B8389632) ring is frequently achieved through the condensation of multiple components. A common method involves the reaction of a phenol (B47542) (like β-naphthol), an aldehyde (such as formaldehyde), and a primary amine. tandfonline.comrsc.org This Mannich-type reaction is a cornerstone in the synthesis of 1,3-oxazine derivatives. jcsp.org.pkactascientific.comresearchgate.net Variations of this approach can produce a wide array of substituted oxazine compounds. For instance, the reaction between substituted phenyl derivatives and isonicotinyl chloride can yield complex oxazine structures. evitachem.com
One specific multi-component strategy for synthesizing 1,3-oxazine derivatives involves the condensation of an aldehyde with bromovinyl and urea (B33335) in water at elevated temperatures. jocpr.com This one-pot reaction has been optimized to produce good yields of the desired oxazine product. jocpr.com
Claisen-Schmidt Condensation and Subsequent Cyclization for this compound Framework Formation
The Claisen-Schmidt condensation is a pivotal reaction for creating chalcones, which are key intermediates in the synthesis of certain this compound derivatives. derpharmachemica.comresearchgate.net This reaction typically involves the base-catalyzed condensation of an aryl methyl ketone with an aryl aldehyde. researchgate.netasau.ru For example, N-(4-acetyl-phenyl) isonicotinamide (B137802) can be reacted with substituted aromatic aldehydes via a Claisen-Schmidt condensation to form the corresponding chalcones. derpharmachemica.com
Following the formation of the chalcone, a cyclization step is employed to construct the oxazine ring. These chalcones can be cyclized with urea in the presence of a base like ethanolic sodium hydroxide (B78521) to form the oxazine framework. derpharmachemica.com This two-step process, combining Claisen-Schmidt condensation and subsequent cyclization, provides a versatile route to functionalized oxazine compounds. evitachem.comderpharmachemica.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient conditions. kthmcollege.ac.inmdpi.com
Catalytic Synthesis Utilizing Magnetic Solid Acid Catalysts in Aqueous Media
A notable green approach to the synthesis of evitachem.comnih.gov-oxazine derivatives involves the use of a magnetic solid acid nanocatalyst. nih.gov This method allows the reaction to be carried out in water at room temperature, which is an environmentally friendly solvent. nih.govresearchgate.net The catalyst, which can be based on materials like ferrierite, offers high to excellent yields and short reaction times. nih.gov A key advantage of this magnetic catalyst is its easy separation from the reaction mixture using an external magnet, allowing for its recovery and reuse without significant loss of activity. rsc.orgnih.govaraku.ac.ir This approach not only simplifies the workup process but also aligns with the principles of green chemistry by minimizing waste. tandfonline.comnih.gov
Other green catalysts, such as alum (KAl(SO4)2·12H2O), have also been effectively used for the synthesis of evitachem.comnih.govoxazine derivatives in water, offering a non-toxic, inexpensive, and reusable option. tandfonline.comresearchgate.net Additionally, ultrasound irradiation in water has been explored as a catalyst-free method for the expeditious synthesis of oxazine derivatives, providing high yields in very short reaction times. researchgate.net
Advanced Derivatization and Functionalization Strategies for this compound Analogues
The core this compound structure can be modified to create a diverse library of analogues with potentially new properties. This is often achieved by introducing different functional groups onto the oxazine ring or its substituents.
Synthesis of Schiff's Base Derivatives of this compound
A common strategy for derivatization is the formation of Schiff's bases. Oxazine derivatives containing a primary amino group can be reacted with aldehydes or ketones to form the corresponding imines (Schiff's bases). For instance, oxazine derivatives have been reacted with p-fluorobenzaldehyde in an ethanolic medium with a catalytic amount of concentrated sulfuric acid to yield Schiff's base derivatives. derpharmachemica.com The formation of the imine is confirmed by the disappearance of the NH2 peaks and the appearance of a characteristic imine proton signal in the NMR spectrum. derpharmachemica.com This method allows for the introduction of a wide variety of substituents onto the oxazine molecule, enabling the fine-tuning of its chemical and physical properties. actascientific.comderpharmachemica.comechemcom.com
The synthesis of oxazepine derivatives, which are structurally related to oxazines, also often involves the reaction of a Schiff base with cyclic anhydrides. jmchemsci.comorientjchem.org This highlights the versatility of Schiff's bases as intermediates in the synthesis of various heterocyclic compounds.
Tandem SN2 and SNAr Reactions for Pyrido-Oxazine Synthesis
A robust method for synthesizing substituted pyrido-oxazine derivatives involves a tandem reaction sequence combining an intermolecular nucleophilic substitution (SN2) and an intramolecular nucleophilic aromatic substitution (SNAr). doaj.orgthieme-connect.de This strategy has been effectively employed using polyhalogenated pyridine (B92270) precursors. researchgate.net
The synthesis begins with the reaction between a precursor like 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and a variety of primary amines. thieme-connect.de The process unfolds in two key steps:
Intermolecular SN2 Reaction: The primary amine first acts as a nucleophile, displacing the bromide on the ethoxy or propoxy side chain.
Intramolecular SNAr Cyclization: The newly installed secondary amine then performs an intramolecular nucleophilic attack on the pyridine ring. The pyridine ring, being electron-deficient and substituted with multiple halogens, is activated for SNAr.
A notable aspect of this reaction is its regioselectivity. The cyclization preferentially occurs at the C-2 position of the pyridine ring over the C-6 position, leading to the desired pyrido[2,3-b] researchgate.netnih.govoxazine scaffold. doaj.orgresearchgate.net This method yields the target pyrido-oxazine products in good yields. thieme-connect.de
Table 1: Tandem SN2/SNAr Synthesis of Pyrido-Oxazine Derivatives This table illustrates the reaction between 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and various primary amines to form the corresponding pyrido-oxazine products.
| Primary Amine Reactant | Resulting Pyrido-Oxazine Product Core | Observed Yield | Reference |
|---|---|---|---|
| Benzylamine | N-benzyl-6,8-dibromo-2,3-dihydropyrido[2,3-b] researchgate.netnih.govoxazine | Good | thieme-connect.de |
| n-Butylamine | N-butyl-6,8-dibromo-2,3-dihydropyrido[2,3-b] researchgate.netnih.govoxazine | Good | thieme-connect.de |
| Cyclohexylamine | N-cyclohexyl-6,8-dibromo-2,3-dihydropyrido[2,3-b] researchgate.netnih.govoxazine | Moderate to Good | thieme-connect.deresearchgate.net |
Integration of this compound Moieties via Click Chemistry
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for integrating functional moieties like this compound onto other molecules or substrates. nih.govlumiprobe.com The reaction is characterized by its high yield, selectivity, and compatibility with a wide range of functional groups and aqueous conditions. nih.govlumiprobe.com
The strategy involves two key components:
An alkyne-functionalized molecule.
An azide-functionalized molecule.
To integrate an this compound moiety, a synthetic precursor of the dye would first be prepared containing either a terminal alkyne or an azide (B81097) group. This functionalized dye could then be "clicked" onto a target scaffold (e.g., a biomolecule, polymer, or another synthetic framework) that has been modified to bear the complementary group. lumiprobe.com This method's modularity allows for the rapid assembly of complex conjugates from prefabricated building blocks. nih.gov
Table 2: Principle of CuAAC for this compound Integration This table outlines the components and characteristics of the click chemistry approach.
| Component/Characteristic | Description | Reference |
|---|---|---|
| Component 1 | This compound derivative with a terminal alkyne (-C≡CH) group. | nih.gov |
| Component 2 | Target molecule or substrate bearing an azide (-N₃) group. | nih.gov |
| Catalyst | Typically a Copper(I) source (e.g., Cu(I) complex). | lumiprobe.com |
| Product | A stable 1,2,3-triazole ring covalently linking the this compound moiety to the target. | lumiprobe.com |
| Key Advantages | High efficiency, bio-orthogonality (reaction does not interfere with biological functional groups), mild aqueous reaction conditions. | nih.govlumiprobe.com |
Post-Synthetic Functionalization via Cross-Coupling Reactions (e.g., Suzuki and Stille Coupling)
Following the synthesis of the core pyrido-oxazine structure, the remaining halogen atoms (typically bromine at the 6- and 8-positions) serve as versatile handles for post-synthetic functionalization. thieme-connect.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds. thieme-connect.debeilstein-journals.org
These reactions allow for the introduction of a wide array of substituents, significantly diversifying the properties of the final molecule.
Suzuki-Miyaura Coupling: This reaction couples the bromo-pyrido-oxazine with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. doaj.orgnih.gov
Stille Coupling: This reaction involves the coupling of the bromo-pyrido-oxazine with an organostannane reagent (e.g., a tributylstannyl-substituted heterocycle) catalyzed by a palladium complex.
These functionalization strategies have been successfully applied to convert dibromo-pyrido-oxazine products into biarylated pyrido-oxazines and terpyridine ligands in moderate to good yields. thieme-connect.de The choice of catalyst, such as advanced Pd-PEPPSI-NHC complexes, can enhance the efficiency and scope of these transformations. researchgate.net
Table 3: Post-Synthetic Functionalization of Dibromo-Pyrido-Oxazine This table summarizes representative cross-coupling reactions for modifying the pyrido-oxazine scaffold.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Biarylated Pyrido-oxazine | doaj.orgthieme-connect.de |
| Stille Coupling | Organostannane (e.g., 2-(tributylstannyl)pyridine) | Pd(PPh₃)₄ | Terpyridine Ligand Precursor | thieme-connect.de |
Spectroscopic Characterization and Photophysical Dynamics of Oxazine 170
Elucidation of Oxazine-170 Structure and Chemical Environment by Advanced Spectroscopic Techniques
Advanced spectroscopic methods are crucial for determining the intricate structure and chemical environment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information to build a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of oxazine (B8389632) compounds. evitachem.com While specific, detailed public spectra for this compound are not widely available, analysis of related oxazine derivatives demonstrates the utility of this method. rsc.orgjcsp.org.pk For instance, 1H NMR spectra are used to identify the chemical shifts and coupling constants of protons, revealing information about the aromatic rings and alkyl substituents. rsc.org 13C NMR spectra provide data on the carbon skeleton of the molecule. rsc.org In related structures, characteristic signals for N-CH protons have been observed between 6.2 and 6.5 ppm. jcsp.org.pk For diastereomeric oxazine derivatives, NMR has been essential in assigning the absolute configuration of stereogenic centers. beilstein-journals.org A certificate of analysis for this compound perchlorate (B79767) confirms that its 1H NMR spectrum is consistent with its known structure, though the data is not provided. medchemexpress.com
Infrared (IR) Spectroscopic Investigations of this compound
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. evitachem.com Theoretical studies have been conducted to calculate the IR spectra of the this compound cation in both its ground and excited states, providing insight into its vibrational properties. nih.gov For related oxazine compounds, IR spectroscopy has been used to confirm reaction completion, for example, by observing the disappearance of a C=O band from a starting aldehyde and the appearance of N-H stretching bands in the product. jcsp.org.pk This technique is essential for confirming the presence of the core oxazine heterocyclic structure and its various substituents.
Mass Spectrometry for Fragmentation Pathway Delineation of this compound
The fragmentation pathways of this compound have been investigated using sophisticated techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS). researchgate.net Studies involving both collision-induced dissociation and photodissociation have been performed to understand how the molecule breaks apart. researchgate.netresearchgate.net Research indicates that a primary fragmentation mechanism involves the loss of a C3H8 (propane) moiety from the diethylamino group. researchgate.net Isotope labeling and quantum chemical calculations have shown that an even-electron azarine cation is a key intermediate that leads to various ionic products. researchgate.netresearchgate.net These detailed fragmentation studies are crucial for the structural confirmation of this compound and for understanding its stability and reactivity in the gas phase. acs.orgacs.org
Electronic Absorption and Emission Properties of this compound
The interaction of this compound with light is defined by its electronic absorption and fluorescence emission properties, which are fundamental to its use as a fluorescent dye.
Quantitative Analysis of Electronic Absorption and Fluorescence Emission Spectra of this compound
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, with its specific absorption maximum (λ_max) and molar extinction coefficient (ε) being solvent-dependent. photochemcad.commdpi.com Its fluorescence emission is characterized by a distinct peak, also influenced by the solvent environment. mdpi.commedchemexpress.com In methanol (B129727), the absorption peak is at 613.25 nm with a molar extinction coefficient of 83,000 M⁻¹cm⁻¹. evitachem.comphotochemcad.comomlc.org In ethanol (B145695), the absorption maximum shifts to 621 nm, with the corresponding emission peak at 648 nm. mdpi.com Other studies report a general emission wavelength of about 645 nm. medchemexpress.comchemsrc.com
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Max (λ_abs) | Molar Extinction (ε) | Emission Max (λ_em) | Source(s) |
| Methanol | 613.25 nm | 83,000 M⁻¹cm⁻¹ | - | photochemcad.com, omlc.org, evitachem.com |
| Ethanol | 621 nm | - | 648 nm | mdpi.com |
| Acetonitrile (B52724) | 620 nm | - | - | depaul.edu |
| General | >550 nm | - | ~645 nm | medchemexpress.com, chemsrc.com |
| - | 611 nm (Excitation) | - | 641 nm | aatbio.com |
Determination of Fluorescence Quantum Yields for this compound
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For this compound, this value has been determined in different solvents. In methanol, the quantum yield is reported to be 0.63. photochemcad.commdpi.comomlc.org In ethanol, a comprehensive study of various near-infrared dyes measured the quantum yield of this compound to be 0.579. nih.govacs.org This high efficiency is a key characteristic of its performance as a laser dye. mdpi.comnist.gov
Table 2: Fluorescence Quantum Yield of this compound
| Solvent | Fluorescence Quantum Yield (Φf) | Source(s) |
| Methanol | 0.63 | photochemcad.com, mdpi.com, omlc.org |
| Ethanol | 0.579 | nih.gov, acs.org |
| Ethanol | ~0.5 | nist.gov |
Influence of Environmental Factors on this compound Photophysics
The photophysical properties of the laser dye this compound are highly sensitive to its local environment. Factors such as solvent polarity, pH, and dye concentration can significantly alter its absorption and emission characteristics, making it a versatile probe for various chemical and biological systems.
The absorption and emission spectra of this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. d-nb.info Studies conducted in a range of solvents, from nonpolar to polar, reveal shifts in the spectral maxima. researchgate.net For instance, in ethanol, this compound perchlorate exhibits a primary absorption maximum at approximately 621 nm and an emission maximum around 648 nm. researchgate.net The interaction between the dye molecule and the surrounding solvent molecules affects the energy levels of the ground and excited states, leading to these spectral shifts. researchgate.net While some oxazine dyes are considered poor solvatochromic indicators due to irregular spectral shifts with solvent polarity, the inclusion of solvent effects in computational models is crucial for accurately predicting their absorption spectra. d-nb.infonih.gov In dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, the neutral form of this compound shows an absorption maximum at 505 nm, which can shift to a cationic form at 635 nm in the presence of graphene oxide. acs.org
Table 1: Solvatochromic Data for this compound in Various Environments
| Solvent/Environment | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Form |
| Ethanol | 621 nm researchgate.net | 648 nm researchgate.net | Cationic (C⁺) |
| Methanol | - | - | Cationic (C⁺) |
| Water | - | - | Cationic (C⁺) |
| Chloroform | - | - | Neutral (N) |
| Tetrahydrofuran (THF) | 500 nm (N), 623 nm (C⁺) acs.org | - | Neutral (N) & Cationic (C⁺) |
| Dimethyl Sulfoxide (DMSO) | 505 nm acs.org | - | Neutral (N) |
| Acetonitrile (ACN) | 488 nm (C²⁺), 618 nm (C⁺) acs.org | - | Dicationic (C²⁺) & Cationic (C⁺) |
| PMMA Film | - | Red-shifted vs. solution researchgate.net | - |
| Sol-gel Glass | - | - | Cationic (C⁺) |
Data compiled from multiple sources, specific values may vary based on experimental conditions. The table illustrates the influence of the environment on the spectral properties of different ionic species of this compound.
The absorption spectra of this compound are highly sensitive to pH, which dictates the formation of different ionic species. researchgate.net The dye can exist in several forms, including a neutral molecule (N), a monocation (C⁺), a dication (C²⁺), and even a trication (C³⁺). acs.org The cationic form (C⁺) is the most common and exhibits strong absorption and high fluorescence quantum yield, making it suitable for laser applications. researchgate.net In contrast, the neutral molecular form has an extinction coefficient that is roughly half that of the cationic form and a quantum yield that is an order of magnitude lower. researchgate.net
This pH-dependent transition is reversible and forms the basis for its use in pH sensing applications. rsc.orgmdpi.commedchemexpress.com For example, in acidic environments, the protonated cationic form dominates, leading to strong absorption in the red region of the spectrum. researchgate.netrsc.org As the pH increases, deprotonation occurs, leading to the formation of the neutral species with different spectral characteristics. mdpi.com The transition between these species can be visually observed as a color change and quantified spectroscopically. Studies have shown that in solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN), the equilibrium between the neutral, monocationic, and dicationic forms can be manipulated, for instance, by the addition of graphene oxide which acts as a proton source. acs.org
At high concentrations, this compound molecules in aqueous solutions exhibit a tendency to form dimers and higher-order aggregates. researchgate.netchemrxiv.org This aggregation is a common phenomenon for many dyes and is driven by intermolecular forces. researchgate.netresearchgate.net The formation of these aggregates significantly alters the absorption spectrum. Typically, oxazine dyes form H-aggregates, which are characterized by a blue-shifted absorption band compared to the monomer. chemrxiv.orgresearchgate.net
Studies have shown that in aqueous solutions, aggregation becomes significant at concentrations above approximately 1 x 10⁻⁴ M. researchgate.net The dimerization process can be analyzed through monomer-dimer equilibria models. researchgate.netresearchgate.net The formation of dimers is a concern in applications requiring high dye concentrations, such as in thin films, as it can lead to fluorescence quenching and altered spectral properties. researchgate.net This issue can be mitigated by reducing the dye concentration or by using monomerizing solvents. researchgate.netconicet.gov.ar For example, when coated onto a surface from an acetone (B3395972) solution, the absorption spectrum of this compound remains largely unchanged across a wide range of concentrations, suggesting that aggregation on the surface may differ from that in bulk solution.
pH-Dependent Spectroscopic Transitions and Ionic Species Formation of this compound
Advanced Optical Spectroscopy of this compound in Heterogeneous Systems
The robust optical properties of this compound make it an excellent candidate for advanced spectroscopic techniques that probe molecular behavior in complex, heterogeneous environments.
This compound is frequently used as a Raman-active reporter molecule in Surface-Enhanced Raman Scattering (SERRS). nih.govnih.gov SERRS combines the signal amplification from SERS with the enhanced scattering that occurs when the laser excitation wavelength is in resonance with an electronic transition of the molecule. nih.govacs.org This dual enhancement provides extremely high sensitivity, enabling the detection of minute quantities of the dye.
In a typical SERRS application, this compound is adsorbed onto plasmonic nanostructures, such as gold or silver nanoparticles. nih.govnih.gov For instance, SERRS tags have been prepared by incubating gold nanoshells with this compound, followed by the deposition of a silver layer. nih.gov The resulting SERRS spectrum of this compound exhibits characteristic vibrational peaks, with a prominent doublet observed between 559 and 615 cm⁻¹. nih.gov The intensity of the SERRS signal can be used for quantitative analysis and for creating multiplexed bioimaging probes where different dyes provide unique spectral signatures. nih.govnih.gov
The high brightness and photostability of this compound when incorporated into SERRS tags allow for the spectroscopic analysis of individual nanoparticles. nih.govnih.gov High-throughput flow spectroscopy techniques can measure the Rayleigh and Raman scattering from thousands of individual nanoparticles per second. nih.gov By tagging nanoparticles with this compound, researchers can characterize the uniformity and brightness of nanoparticle preparations. nih.govnih.gov
In these experiments, a stream of hydrodynamically focused nanoparticles flows through a focused laser beam. nih.gov The scattered light from each nanoparticle is collected and analyzed, providing a full spectral signature for each event. nih.gov This approach allows for the identification of subpopulations within a sample based on their unique optical properties, such as variations in SERRS intensity. nih.gov For example, analysis of this compound SERRS tags has shown significant uniformity across large populations of nanoparticles, demonstrating the reliability of these tags for single-particle studies. nih.gov This methodology is crucial for optimizing the design of nanoparticle-based probes for biological and medical applications. nih.govgoogle.com
Computational Chemistry and Theoretical Modeling of Oxazine 170
Quantum Chemical Investigations of Oxazine-170 Ground and Excited States
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of this compound in both its ground and excited states. These investigations offer a molecular-level understanding of its spectroscopic behavior.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectrum Prediction of this compound
Time-Dependent Density Functional Theory (TD-DFT) has been extensively used to predict the absorption spectra of this compound and related dyes. nih.govbeilstein-journals.orgnih.govgrafiati.com Studies have shown that TD-DFT calculations can accurately reproduce the experimental absorption spectra, particularly when solvent effects are included. beilstein-journals.orgnih.govgrafiati.com For instance, research on a series of oxazine (B8389632) dyes, including this compound, demonstrated that TD-DFT can predict absorption maxima with an error of less than 0.3 eV, and often less than 0.1 eV, when a solvent model is employed. beilstein-journals.orgnih.gov The principal electronic transition responsible for the main absorption band is often characterized as an intramolecular charge transfer (CT) excitation. beilstein-journals.orgnih.gov
A detailed TD-DFT study on this compound in an aqueous solution calculated the vibronic absorption spectra and found that the main maximum and a short-wavelength shoulder are well-reproduced. nih.gov This shoulder was identified as vibronic in origin and not due to a separate electronic transition. nih.gov
Evaluation of Basis Set and Exchange-Correlation Functional Performance in this compound Simulations
The accuracy of TD-DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. For this compound, various combinations have been evaluated to find the most reliable for simulating its properties.
In a study investigating the vibronic absorption spectra of this compound in water, 40 different hybrid XC functionals were tested with the 6-31++G(d,p) basis set. nih.gov The long-range corrected ωB97XD functional was found to provide the best agreement with experimental data for the positions of the main absorption maximum and the vibronic shoulder. nih.gov Another study on a series of oxazine dyes, including this compound, utilized the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimizations. beilstein-journals.orgnih.gov While B3LYP performed well, especially with a solvent model, the study also explored other functionals known to be effective for charge-transfer states to improve accuracy. d-nb.info The CAM-B3LYP functional, which includes long-range corrections, is noted for its ability to provide accurate excitation parameters. researchgate.net
| Parameter | Finding | Source |
| Optimal Functional | The ωB97XD functional provided the best agreement with experimental absorption spectra in an aqueous solution. | nih.gov |
| Basis Set | The 6-31++G(d,p) basis set was used in conjunction with 40 hybrid functionals for vibronic spectra calculations. | nih.gov |
| Geometry Optimization | The B3LYP functional with the 6-311++G(d,p) basis set was used for gas-phase geometry optimizations. | beilstein-journals.orgnih.gov |
Implementation of Implicit and Explicit Solvent Models for this compound Photophysical Predictions
Modeling the solvent environment is critical for accurately predicting the photophysical properties of solvatochromic dyes like this compound. beilstein-journals.orgnih.gov Both implicit and explicit solvent models have been employed to account for solute-solvent interactions.
Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the SMD model, have been shown to be sufficient for accurately reproducing the excitation energies of oxazine dyes. beilstein-journals.orgnih.gov The SMD model, which considers the full electron density of the solute, has been reported to yield more reliable results than CPCM for these systems. beilstein-journals.orgnih.gov The inclusion of an implicit solvent model generally leads to a significant red shift in the calculated absorption spectra, bringing them into closer agreement with experimental values. beilstein-journals.orgd-nb.info
| Solvent Model Type | Model Name | Key Finding for this compound | Source |
| Implicit | SMD | Provided more reliable results for excitation energies compared to CPCM. | beilstein-journals.orgnih.gov |
| Implicit | CPCM | Sufficient for reproducing excitation energies, but generally less accurate than SMD for this class of dyes. | beilstein-journals.orgnih.gov |
| Explicit | Cluster Model | Inclusion of four explicit water molecules led to a ~15 nm redshift in the calculated spectrum. | nih.gov |
Molecular Electronic Structure and Reactivity Descriptors for this compound
The electronic structure of this compound dictates its chemical reactivity and photophysical behavior. Computational methods provide valuable descriptors for understanding these properties.
Analysis of Atomic Charge Distribution and Dipole Moments in this compound
Upon photoexcitation, there is a redistribution of electron density. For this compound in an aqueous solution with explicit water molecules, photoexcitation leads to a significant polarization of only one of the four considered water molecules. nih.gov This specific water molecule is associated with the endocyclic nitrogen atom in the central ring of the chromophore, where the electron density increases the most upon excitation. nih.gov The change in dipole moment upon excitation is also a key indicator of the nature of the electronic transition, with large changes often suggesting a charge-transfer character. mdpi.com For oxazine dyes, the principal excitation is classified as an intramolecular charge transfer, which is supported by the analysis of their transition dipole moments. beilstein-journals.orgnih.gov
Visualization of Electron Density and Electrostatic Potential Maps for this compound
Maps of the electron density and electrostatic potential (ESP) for the this compound cation have been constructed for both its ground and excited states. nih.govresearchgate.net Electron density maps visually represent the probability of finding an electron at a particular location in the molecule.
ESP maps are particularly useful as they illustrate the charge distribution and can be used to predict how a molecule will interact with other molecules. acs.org These maps highlight the electrophilic and nucleophilic sites within the molecule. For the this compound cation, these visualizations provide a clear picture of how its charge is distributed across its molecular framework, which is essential for understanding its interactions with solvent molecules and other chemical species. nih.govresearchgate.net
Theoretical Studies of Vibronic Transitions and Transition Moments in this compound
Theoretical investigations into the vibronic transitions of this compound have been instrumental in elucidating the nature of its absorption and emission spectra. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for these studies, allowing for the accurate prediction of spectral features.
One notable study focused on the vibronic absorption spectra of the this compound cation in an aqueous solution. researchgate.net This research employed a range of hybrid functionals with the 6-31++G(d,p) basis set and the SMD (Solvation Model based on Density) solvent model. researchgate.net The long-range corrected ωB97XD functional was identified as providing the best agreement with experimental data for the positions of the main absorption maximum and a characteristic short-wavelength shoulder. researchgate.net The calculations confirmed that this shoulder is not due to a separate electronic transition but is vibronic in origin. researchgate.net However, the calculated intensity of this shoulder was lower than what was observed experimentally. researchgate.net
Further theoretical work has underscored the importance of including solvent effects in accurately predicting the excitation energies of oxazine dyes. grafiati.com Implicit solvent models, such as the polarizable continuum model (PCM) and the SMD model, have been shown to be sufficient for reproducing excitation energies with high accuracy. grafiati.com The SMD model, in particular, which relies on the full electron density of the solute, has been found to yield more reliable results for oxazine dyes compared to the Conductor-like Polarizable Continuum Model (CPCM). grafiati.com These studies have also classified the principal excitation in oxazine dyes as an intramolecular charge transfer (CT) excitation, based on the large transition dipole moments calculated for the λmax excitations. grafiati.com
Table 1: Computational Parameters for Theoretical Studies of this compound
| Parameter | Value/Description | Reference |
| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) | researchgate.net |
| Functionals | ωB97XD, B3LYP, and others | researchgate.netgrafiati.com |
| Basis Set | 6-31++G(d,p) | researchgate.net |
| Solvent Model | SMD (Solvation Model based on Density), CPCM | researchgate.netgrafiati.com |
| Calculated Properties | Vibronic absorption spectra, IR spectra, atomic charges, dipole moments, transition moments, electron density maps, electrostatic potential maps | researchgate.net |
Computational Design and Optimization of this compound in Advanced Materials
Computational modeling plays a pivotal role in the design and optimization of materials incorporating this compound, particularly for applications in photonics.
Numerical Simulation of Optical Gain in this compound Doped Polymeric Optical Fiber Amplifiers
Numerical simulations have been effectively used to investigate the potential of this compound as a gain medium in polymeric optical fiber amplifiers (POFAs). One such study presented a numerical simulation of optical gain in a poly(methyl methacrylate) (PMMA) optical fiber doped with this compound perchlorate (B79767). researchgate.net This work highlights the promising characteristics of organic dye-doped materials, such as efficient fluorescence, high absorption cross-section, and ease of processing, for applications in optical fiber technology. researchgate.net
The simulation calculated the gain characteristics for various dye molar concentrations (ranging from 0.2 × 10⁻⁶ to 1.4 × 10⁻⁶) and pump powers (from 1 to 10 kW). researchgate.net The results of these simulations are crucial for the design and construction of efficient dye-doped POFAs. researchgate.net The study provides a theoretical framework for understanding how parameters like dye concentration and pump power influence the amplification performance of the fiber. researchgate.net
Table 2: Simulation Parameters for this compound Doped POFA
| Parameter | Value/Range | Reference |
| Host Material | Poly(methyl methacrylate) (PMMA) | researchgate.net |
| Dopant | This compound Perchlorate | researchgate.net |
| Molar Dye Concentration | 0.2 × 10⁻⁶ - 1.4 × 10⁻⁶ | researchgate.net |
| Pump Power | 1 - 10 kW | researchgate.net |
Modeling of Fluorescence Resonance Energy Transfer (FRET) Mechanisms Involving this compound
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nanometers). evidentscientific.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions. evidentscientific.com The fundamental requirements for FRET include a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. evidentscientific.com
This compound, with its strong fluorescence and absorption in the red region of the spectrum, is a suitable candidate for use in FRET-based applications. ontosight.ai It can function as either a donor or an acceptor, depending on the spectral properties of its partner dye. For instance, a study investigating energy transfer between Rhodamine-B (donor) and this compound (acceptor) confirmed the possibility of resonance energy transfer between these two dyes due to the reasonable overlap between the emission band of Rhodamine-B and the absorption band of this compound. researchgate.net
Computational modeling of FRET mechanisms involves simulating the dipole-dipole interactions between the donor and acceptor molecules. These models can predict the FRET efficiency based on the spectral overlap integral, the quantum yield of the donor, the relative orientation of the transition dipoles, and the distance between the molecules. While general principles of FRET are well-established, specific and detailed computational models for FRET systems explicitly involving this compound are a subject of ongoing research interest. Such models would be invaluable for the rational design of FRET-based biosensors and materials, allowing for the fine-tuning of their sensitivity and dynamic range by optimizing the choice of FRET pairs and their linking chemistry.
Intermolecular Interactions and Chemical Reactivity of Oxazine 170
Acid-Base Chemistry and Protonation States of Oxazine-170
The absorption and emission spectra of this compound are highly sensitive to pH. researchgate.net This sensitivity arises from the existence of distinct chemical species of the dye, including a neutral molecule and various protonated cationic forms. researchgate.net The equilibrium between these forms dictates the dye's spectroscopic properties in different environments. researchgate.net
In solutions of varying acidity, this compound can exist in multiple protonation states. acs.org Research has characterized its neutral (N), monocationic (C+), dicationic (C2+), and tricationic (C3+) forms. acs.org Specifically, in highly acidic environments such as concentrated sulfuric acid, the formation of the di-cationic (C2+) and tri-cationic (C3+) species has been studied. researchgate.netevitachem.com The different protonated forms exhibit distinct spectra. researchgate.net For instance, in the polar aprotic solvent acetonitrile (B52724), the dicationic form of this compound, which absorbs at 488 nm, can be converted to the monocationic form (absorbing at 618 nm) with the addition of graphene oxide, demonstrating the interplay between the dye's protonation state and its microenvironment. acs.org Studies have noted that the monocationic form generally possesses a higher quantum yield compared to the neutral and di-cationic forms. researchgate.netacs.org
The acidity constant (pKa) is a critical parameter that quantifies the tendency of a molecule to donate a proton. For this compound, the pKa of its monocationic form (C+) has been a subject of measurement. researchgate.net The determination of pKa is often achieved using spectroscopic methods, where changes in absorbance are plotted against pH to generate a sigmoidal curve whose inflection point corresponds to the pKa value. dissolutiontech.com The investigation of the equilibrium between the different forms of this compound through absorption and fluorescence spectroscopy has enabled the measurement of the pKa for the C+ species. researchgate.net
Characterization of Di- and Tri-Cationic Forms of this compound in Acidic Environments
This compound Interactions with Biologically Relevant Macromolecules
This compound is recognized for its ability to form complexes with nucleic acids such as DNA and RNA. evitachem.com This interaction is primarily driven by the dye's capacity to intercalate into the nucleic acid structure, leading to significant applications in molecular biology. evitachem.com
The primary mechanism by which this compound interacts with nucleic acids is through intercalation. evitachem.com This process involves the insertion of the planar aromatic ring system of the dye between the base pairs of the DNA or RNA duplex. nih.govmdpi.com This mode of binding is supported by various experimental observations, including changes in the spectroscopic properties of the dye upon binding and its effects on the physical properties of the nucleic acid, such as viscosity. nih.gov The process is driven by the preferential binding and structural selectivity the dye exhibits for certain nucleic acid conformations. acs.orgnih.gov
This compound demonstrates notable selectivity in its binding to different nucleic acid structures. acs.org Research indicates that it binds preferentially to triplex DNA and G-tetraplex DNA structures. acs.org One of the most significant findings is its strong preference for the hybrid triplex structure poly rA:(poly dT)₂ over the corresponding duplex form. acs.orgnih.gov While it shows weak binding to the hybrid duplex poly rA-poly dT and no binding to single-stranded poly dT, its affinity for the triplex mixture is pronounced. acs.org This selectivity suggests that the binding event is not merely an electrostatic interaction but is highly dependent on the specific three-dimensional structure of the nucleic acid target. acs.org
Table 1: Binding Affinity of this compound to Various Nucleic Acid Structures This table is generated based on qualitative descriptions in the source material.
| Nucleic Acid Structure | Relative Binding Affinity | Citation |
|---|---|---|
| Triplex DNA | High | acs.org |
| G-tetraplex DNA | High | acs.org |
| poly rA:(poly dT)₂ (Hybrid Triplex) | High | acs.orgnih.gov |
| poly rA:poly dT (Hybrid Duplex) | Weak | acs.org |
A remarkable property of this compound is its ability to induce the formation of nucleic acid structures that are otherwise unstable under certain solution conditions. acs.orgnih.gov Specifically, this compound has been shown to induce the formation of the hybrid triplex poly rA:(poly dT)₂. acs.orgnih.gov This particular triplex structure is thermodynamically unstable and typically requires extreme solution conditions, such as high salt concentrations (e.g., 2.5 M Na+), to form. acs.org
However, in the presence of this compound, the triplex readily forms even at low ionic strength (e.g., 200 mM Na+, pH 7.0). acs.org This induction is a direct consequence of the dye's highly selective binding to and stabilization of the triplex structure. acs.orgnih.govacs.org By preferentially binding to the triplex conformation, this compound shifts the equilibrium from the duplex and single-strand components toward the formation of the stable ligand-triplex complex. acs.org This makes this compound a valuable lead compound for designing molecules that can modulate the formation and stability of triplex DNA, which has potential applications in gene regulation and diagnostics. evitachem.comacs.orgnih.gov
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Cresyl violet |
| DAPI |
| DNA |
| Ethidium bromide |
| Graphene oxide |
| Netropsin |
| This compound |
| RNA |
| Sulfuric acid |
Structural Selectivity in DNA and RNA Binding by this compound
Fundamental Reactivity Pathways of this compound
This compound, a member of the oxazine (B8389632) family of heterocyclic compounds, exhibits a range of chemical reactivity largely governed by the electron distribution within its core structure and the nature of its substituent groups. evitachem.com The presence of both an oxygen and a nitrogen atom within the six-membered ring, along with its extended aromatic system, gives rise to distinct reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions. evitachem.comresearchgate.net Furthermore, the inherent fluorescent properties of this compound make its functional group reactivity and derivatization crucial for applications in fluorescent labeling. aatbio.commdpi.com
Investigation of Electrophilic and Nucleophilic Substitution Reactions of this compound
The reactivity of the oxazine ring system is complex and can be influenced by various factors, including the nature of the attacking reagent and the specific substitution pattern on the ring. The aromatic portions of the molecule are generally susceptible to electrophilic attack due to their electron-rich nature. evitachem.com Conversely, the presence of heteroatoms and any electron-withdrawing substituents can create sites that are prone to nucleophilic attack. evitachem.comcore.ac.uk
Electrophilic Substitution Reactions:
While specific studies detailing the electrophilic substitution reactions exclusively on this compound are not extensively documented in the provided results, general principles of oxazine chemistry suggest that the aromatic rings are the primary sites for such reactions. evitachem.com The electron-donating character of the amino group and the oxygen atom in the oxazine ring would activate the aromatic system towards electrophilic attack.
Research on related 1,3-oxazine derivatives has demonstrated that these compounds can be synthesized via electrophilic substitution mechanisms, often catalyzed by metal phosphates under green chemistry conditions. researchgate.net For instance, the synthesis of 1,3-oxazinone derivatives has been achieved with high yields through a multicomponent reaction involving an electrophilic substitution pathway. researchgate.net Another study on 1,2-benzoxazines showed their formation through electrophilic aromatic substitution from N-alkoxy-N-chlorourea and silver triflate. researchgate.net These examples underscore the potential for electrophilic substitution on the oxazine framework.
Nucleophilic Substitution and Addition Reactions:
The oxazine ring system can also undergo nucleophilic reactions. The presence of halogen substituents or other good leaving groups on the oxazine structure makes it susceptible to nucleophilic attack. evitachem.comcore.ac.uk Studies on 2-halo-2H-azirines, which can lead to the formation of oxazine structures, highlight nucleophilic substitution as a key reaction pathway. core.ac.uk For example, the reaction of 2-halo-2H-azirines with nucleophiles like potassium phthalimide (B116566) results in substitution products. core.ac.uk
Furthermore, nucleophilic additions to the C=N bond within the oxazine ring or related structures are also plausible. evitachem.com The general reactivity of 1,2-oxazines includes numerous nucleophilic substitutions, particularly at positions activated by adjacent functional groups. researchgate.net For instance, 4-(halomethyl)-5,6-dihydro-4H-1,2-oxazines readily undergo a variety of nucleophilic substitutions. researchgate.net
The following table summarizes the general reactivity of oxazine rings in electrophilic and nucleophilic substitution reactions based on related compounds.
| Reaction Type | Attacking Species | Likely Reaction Site(s) on Oxazine Ring | Influencing Factors |
| Electrophilic Substitution | Electrophiles (e.g., nitronium ion, acylium ion) | Aromatic rings | Activating groups (e.g., amino, alkoxy) on the ring |
| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides, halides) | Carbon atoms attached to leaving groups | Presence of good leaving groups (e.g., halogens) |
| Nucleophilic Addition | Nucleophiles | Carbonyl groups or imine (C=N) bonds | Polarization of the bond |
Functional Group Reactivity and Derivatization for Fluorescent Labeling with this compound
The utility of this compound as a fluorescent probe is significantly enhanced by its capacity for chemical modification. aatbio.comgoogle.com Derivatization allows for the covalent attachment of this compound to various biomolecules, enabling their detection and visualization in biological systems. wikipedia.orgnih.gov The functional groups present on the this compound molecule serve as handles for these conjugation reactions.
The amino group is a common site for derivatization. It can react with a variety of electrophilic reagents to form stable covalent bonds. For example, carboxylic acids or their activated derivatives (like acid chlorides) can react with the amino group to form amides. nih.gov This strategy has been employed using the related oxazine dye, Nile Blue, for the derivatization of carboxylic acid analytes. nih.gov Similarly, isothiocyanates can react with the amino group to form thioureas, a common linkage in bioconjugation.
The reactivity of this compound's functional groups allows for its incorporation into various sensing platforms. For instance, this compound perchlorate (B79767) has been used in the development of ratiometric fluorescent biosensors for l-arginine (B1665763) and l-asparagine. nih.gov In this system, the dye is entrapped in a membrane and its fluorescence properties change in response to ammonia (B1221849) produced by enzymatic reactions. nih.gov This highlights how the chemical environment, influenced by its functional groups, affects its photophysical properties.
Furthermore, this compound can be conjugated to nanoparticles for in vivo imaging applications. acs.org In one study, quenched oxazine fluorophores were coated onto a nanoparticle. These fluorophores are released upon reaction with specific reactive oxygen species like hypochlorous acid or peroxynitrite, leading to a detectable fluorescent signal. acs.org
The table below outlines common derivatization strategies for fluorescent labeling using dyes with functional groups similar to those on this compound.
| Functional Group on Dye | Derivatizing Reagent | Resulting Linkage | Application Example |
| Amino Group (-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) | Amide Bond | Labeling proteins, peptides |
| Amino Group (-NH₂) | Isothiocyanate | Thiourea | Labeling antibodies, nucleic acids |
| Amino Group (-NH₂) | Aldehyde/Ketone (via reductive amination) | Amine Bond | Conjugation to carbohydrates |
| Carboxylic Acid (-COOH) | Amine (with carbodiimide) | Amide Bond | Labeling amine-containing molecules |
The versatility in the chemical reactivity of this compound, particularly its amenability to electrophilic and nucleophilic substitution reactions and its potential for derivatization, underpins its broad utility as a fluorescent probe in various scientific disciplines. evitachem.commdpi.com
Advanced Research Directions and Emerging Applications of Oxazine 170 in Material Science
Oxazine-170 in Optical Gain Media and Laser Technology Development
This compound's exceptional fluorescence characteristics make it a prime candidate for use in optical gain media and the development of advanced laser systems.
This compound is recognized as a highly efficient and photochemically stable laser dye, particularly valued for its performance in the red and near-infrared (NIR) portions of the electromagnetic spectrum. mdpi.comias.ac.in Research indicates that its cationic form is responsible for its high quantum efficiency, whereas its neutral form has a significantly lower quantum yield. researchgate.net
Studies have characterized its spectroscopic properties in various environments. In ethanol (B145695), this compound perchlorate (B79767) exhibits a primary absorption peak at approximately 621 nm and an emission peak around 648 nm. mdpi.comresearchgate.net Its fluorescence quantum yield has been reported to be as high as 0.63 in methanol (B129727) and 0.579 in dilute ethanol solutions, underscoring its efficiency in converting absorbed light into emitted fluorescence. mdpi.comresearchgate.net This high efficiency is a critical requirement for effective laser dyes. ias.ac.in The compound's broad excitation spectrum, spanning from 300 to 550 nm, and its strong absorption of light above 550 nm further enhance its versatility as a laser dye, with a typical fluorescence emission wavelength of about 645 nm. medchemexpress.comchemsrc.comglpbio.comarctomsci.com
| Property | Value | Solvent/Condition | Reference |
|---|---|---|---|
| Absorption Maximum (λabs) | ~621 nm | Ethanol | mdpi.com |
| Emission Maximum (λem) | ~648 nm | Ethanol | mdpi.com |
| Emission Maximum (λem) | ~645 nm | Not Specified | medchemexpress.comchemsrc.comglpbio.com |
| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol | mdpi.com |
| Fluorescence Quantum Yield (Φf) | 0.579 | Dilute Ethanol | researchgate.net |
| Excitation Range | 300-550 nm | Not Specified | medchemexpress.comchemsrc.com |
A significant area of research involves the incorporation of this compound into polymeric optical fibers (POFs) to create active optical devices capable of signal amplification. researchgate.netgrafiati.com Poly(methyl methacrylate) (PMMA) is a common host material due to the ease with which organic dyes can be incorporated into its matrix while preserving their high fluorescence efficiency. mdpi.comresearchgate.net
The fabrication process involves doping PMMA with this compound perchlorate and then drawing the material into an optical fiber. mdpi.comresearchgate.net Characterization of these doped fibers, when excited by a laser source (e.g., 532 nm), reveals bright fluorescence. mdpi.comresearchgate.net A key finding is the significant red shift of the maximum fluorescence wavelength (λmax) as the length of the fiber increases. mdpi.comresearchgate.net This phenomenon is attributed to the reabsorption of the emitted fluorescence within the fiber, particularly in the spectral region where the absorption and emission spectra of the dye overlap. mdpi.com For instance, in one study, the λmax shifted by an average of 4.6 nm per centimeter for the first 10 cm of fiber length, resulting in a total shift of approximately 80 nm over a distance of 0.85 meters. mdpi.comresearchgate.net
Numerical simulations have been conducted to model the optical gain in these fibers, predicting gain characteristics based on dye concentration and pump power. researchgate.netgrafiati.com This research demonstrates the potential for constructing optical amplifiers and new light sources based on this compound doped POFs. researchgate.netgoogle.com
| Parameter | Finding | Condition/Observation | Reference |
|---|---|---|---|
| Fabrication Host | Poly(methyl methacrylate) (PMMA) | Dopant: Oxazine (B8389632) 170 perchlorate | mdpi.comresearchgate.net |
| Excitation Wavelength | 532 nm | Solid-state diode-pumped laser | mdpi.com |
| λmax Red Shift | Average slope of 4.6 nm/cm | For fiber length 0.02–0.10 m | mdpi.comresearchgate.net |
| Total λmax Shift | ~80 nm | Over a fiber length of 0.85 m | mdpi.comresearchgate.net |
| FWHM Increase | Average slope of 6.7 nm/cm | Corresponds to high spectral overlap region | mdpi.comresearchgate.net |
| Application | Optical Signal Amplification | Theoretical gain simulated | researchgate.netgrafiati.com |
Research on this compound as a High-Efficiency Laser Dye in the Visible and Near-Infrared Regions
This compound in Chemical and Molecular Sensing Methodologies
The sensitivity of this compound's fluorescence to its chemical environment has been harnessed to develop advanced sensors for various chemical and biological analytes.
The absorption and emission spectra of this compound are sensitive to pH. researchgate.net This property is the foundation for its use as a fluorescent pH indicator. Research has shown that this compound exists in two primary forms depending on the pH: a highly fluorescent cationic form and a molecular form with significantly lower fluorescence quantum yield. researchgate.net
A notable application is in ratiometric photochemical pH sensors. researchgate.netacs.org These sensors are fabricated by combining CdSe/ZnS semiconductor quantum dots (QDs), which act as a fluorescence donor, with this compound, which acts as the acceptor. researchgate.netacs.org The two components are embedded in a matrix like ethyl cellulose (B213188). researchgate.net The sensing mechanism is based on fluorescence resonance energy transfer (FRET) between the QDs and the dye. acs.org As the pH changes, the fluorescence intensity of the QDs and this compound change in opposite directions. researchgate.net By measuring the ratio of the two emission intensities, a pH measurement that is independent of fluctuations in the excitation source intensity can be obtained. researchgate.net This FRET-based sensor has demonstrated a remarkably broad and linear detection range, from pH 1.6 to 13.2. researchgate.net
Building on its pH sensitivity, this compound has been integrated into sensing membranes for various biosensor applications. mdpi.combohrium.com A common design involves immobilizing this compound perchlorate into an ethyl cellulose (EC) membrane (O17-EC). mdpi.combohrium.comnih.gov This O17-EC membrane serves as an optical transducer that detects changes in pH caused by enzymatic reactions.
For example, biosensors for creatine (B1669601) and creatinine (B1669602) have been fabricated by coating the O17-EC membrane with enzymes such as urease and creatinase. mdpi.comnih.gov These enzymes catalyze the hydrolysis of their respective substrates, producing ammonia (B1221849). The ammonia alters the local pH, which in turn changes the fluorescence properties of the this compound in the membrane. mdpi.com The sensor operates ratiometrically, with the ratio of fluorescence intensities at two wavelengths (e.g., 565 nm and 625 nm) being proportional to the analyte concentration. mdpi.comnih.gov This principle has been successfully extended to create biosensors for other metabolites like L-arginine (B1665763) and L-asparagine. bohrium.com These biosensors exhibit good sensitivity, stability, and response times, making them suitable for analyzing biological samples. mdpi.combohrium.com
| Analyte | Sensing Principle | Concentration Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Creatine | Ratiometric fluorescence (ammonia detection) | 0.1–1.0 mM | 0.015 mM | mdpi.comnih.gov |
| Creatinine | Ratiometric fluorescence (ammonia detection) | 0.1–1.0 mM | 0.0325 mM | mdpi.comnih.gov |
| L-Arginine | Ratiometric fluorescence (ammonia detection) | 0.1–10 mM | 0.082 mM | bohrium.com |
| L-Asparagine | Ratiometric fluorescence (ammonia detection) | 0.1–10 mM | 0.074 mM | bohrium.com |
The synergy between this compound and semiconductor nanoparticles has led to the development of sophisticated probes for molecular sensing. medchemexpress.comchemsrc.comarctomsci.com Specifically, this compound has been combined with CdSe/ZnS quantum dots (QDs) to create functionalized nanoparticles for ratiometric pH sensing. arctomsci.comacs.org
In this system, the QDs and this compound are not necessarily covalently conjugated but are brought into close proximity by co-embedding them within a polymer film or matrix. researchgate.netacs.org This proximity enables efficient fluorescence resonance energy transfer (FRET), where the QDs act as the energy donor and this compound acts as the energy acceptor. acs.org The efficiency of this energy transfer is dependent on the spectral overlap and the distance between the donor and acceptor, which can be influenced by the surrounding pH. The resulting "Oxazine-functionalized CdSe/ZnS QDs" have been used to create sensitive films on optical fibers, demonstrating the potential of these nanoparticle systems in fabricating robust and highly sensitive fiber-optic pH sensors for applications in fields like environmental monitoring. researchgate.netacs.org
Design and Evaluation of this compound-Incorporated Sensing Membranes for Biosensor Applications
Future Perspectives in this compound Research
The exploration of this compound and its derivatives continues to push the boundaries of material science, photonics, and chemical biology. The inherent photophysical characteristics of the oxazine scaffold, combined with modern synthetic strategies, position it as a critical component in the development of next-generation functional materials and devices. Future research is focused on three interconnected areas: the rational design of new derivatives with precisely controlled properties, their integration into advanced photonic and optoelectronic systems, and their application in interdisciplinary fields that merge materials science with biology.
Rational Design of Novel this compound Derivatives with Tunable Photophysical and Chemical Properties
The rational design of new molecules based on the this compound framework is a cornerstone of advancing its application. By systematically modifying its core structure, researchers can fine-tune its electronic and, consequently, its photophysical and chemical properties. This approach moves beyond trial-and-error, employing computational modeling and strategic synthesis to create dyes with characteristics tailored for specific functions.
Key research efforts in this area focus on several strategies. One promising approach is the substitution of heteroatoms within the dye's tricycle. For instance, replacing the bridging oxygen atom with a dimethylsilyl group has been shown to transform standard oxazine dyes into far-red Si-rhodamines, significantly red-shifting their excitation and emission spectra by 57–83 nm. nih.gov Another strategy involves substituent engineering, where electron-donating or electron-withdrawing groups are added to the molecular periphery. This can alter the molecule's response to environmental factors, leading to the development of oxazine-coumarin molecular switches with pH transition points that can be precisely tuned across several units. researchgate.net
New synthetic methodologies are also critical, enabling not only the creation of novel analogs but also the scalable production of existing ones. nih.gov Researchers have developed efficient, copper-catalyzed cyclization reactions that facilitate the gram-scale assembly of various oxazine dyes, making customized fluorophores more accessible for complex applications. nih.gov These advanced synthetic routes allow for the introduction of diverse functional groups, such as those that tether the dye to other molecules or materials, including 1,2,3-triazoles, to create derivatives with high quantum yields (up to 0.69) and exceptionally large Stokes shifts (up to 201 nm). thieme-connect.com
| Structural Modification Strategy | Targeted Property | Observed Outcome | Reference |
|---|---|---|---|
| Silicon substitution (replacing bridging oxygen with Si(CH₃)₂) | Absorption/Emission Wavelength | Significant red-shift in spectra (57-83 nm), creating near-infrared (NIR) fluorophores. | nih.gov |
| Addition of electron-withdrawing side chains | Absorption/Emission Wavelength | Red-shifted absorption and fluorescence spectra. | nih.gov |
| Para-substituent engineering on the phenoxy fragment | Environmental Sensitivity | Creates molecular switches with finely tunable pH and temperature sensitivity. | researchgate.net |
| Tethering of 1,2,3-triazolylmethyl moieties via click chemistry | Quantum Yield & Stokes Shift | Resulting N-aryl derivatives exhibit high fluorescence quantum yields (up to 0.69) and large Stokes shifts (up to 201 nm). | thieme-connect.com |
| Fusion with an indole (B1671886) heterocycle | Photochromism & Halochromism | Ring-opening upon acidification generates a protonated form, leading to a significant bathochromic shift and turning on fluorescence. | rsc.org |
Exploration of this compound in Next-Generation Photonic and Optoelectronic Devices
The unique spectral properties of this compound, particularly its strong absorption and efficient fluorescence in the red to near-infrared region, make it an excellent candidate for next-generation photonic and optoelectronic devices. mdpi.com Research is actively exploring its use in optical amplifiers, sensors, and novel light sources.
A significant area of development is the incorporation of this compound into polymer optical fibers (POFs), particularly those made from poly(methyl methacrylate) (PMMA). mdpi.comresearchgate.net When doped into a PMMA matrix, this compound can create a fluorescent fiber capable of acting as an optical amplifier. researchgate.net Numerical simulations and experimental work have demonstrated that these doped fibers can achieve significant signal gain, with performance dependent on dye concentration and pump power. researchgate.netproquest.com Furthermore, the interaction between the dye and the polymer host can lead to desirable spectral modifications; a red shift of approximately 80 nm has been observed over a fiber length of 0.85 meters, which can be used for optical radiation conversion applications. mdpi.comresearchgate.net
Beyond fiber optics, this compound is being integrated into advanced sensor technologies. One innovative application combines this compound with semiconductor nanomaterials like Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots to create ratiometric photochemical pH sensors. acs.org In this system, fluorescence resonance energy transfer (FRET) occurs between the quantum dots (donor) and the this compound dye (acceptor), allowing for sensitive pH measurements. acs.org This technology has potential applications in environmental monitoring and biochemistry. acs.org The interaction of this compound with other nanomaterials, such as graphene oxide (GO), has also been shown to enhance its fluorescence yield, opening pathways for the development of novel GO-based hybrid optical materials for optoelectronic devices. acs.org
| Device/System | Matrix/Partner Material | Role of this compound | Key Finding/Performance Metric | Reference |
|---|---|---|---|---|
| Polymeric Optical Fiber Amplifier | Poly(methyl methacrylate) (PMMA) | Gain Medium | Numerical simulations show positive gain characteristics for dye concentrations of 0.2-1.4 x 10⁻⁶ and pump powers of 1-10 kW. | researchgate.net |
| Luminescent Polymeric Fiber | Poly(methyl methacrylate) (PMMA) | Fluorophore | Achieved a significant red shift of the maximum fluorescence wavelength (λmax) of ~80 nm over a 0.85 m fiber length. | mdpi.comresearchgate.net |
| Ratiometric Photochemical pH Sensor | CdSe/ZnS Quantum Dots | FRET Acceptor | The FRET-based fiber-optic sensor demonstrated a large detection range and good linearity for pH sensing. | acs.org |
| Hybrid Optical Nanomaterial | Graphene Oxide (GO) | Fluorophore | The addition of GO to this compound in acetonitrile (B52724) transforms its dicationic form, enhancing fluorescence. | acs.org |
| Solid-State Dye Laser | Sol-gel derived glass | Lasing Medium | The laser threshold for the mono-cationic form in glass was calculated to be 29 kW/cm² for 620 nm pumping. | researchgate.net |
Interdisciplinary Research Integrating this compound in Chemical Biology and Advanced Materials Science
The convergence of materials science and chemical biology provides a fertile ground for innovative applications of this compound. Its sensitive fluorescence and adaptable chemistry allow it to be used as a probe in biological systems and as a functional component in novel biomaterials.
In chemical biology, research is focused on using oxazine derivatives to visualize and quantify biological processes. For example, near-infrared (NIR) turn-on fluorescent probes based on an oxazine scaffold have been developed for the real-time monitoring of endogenous cysteine levels in living cells and mouse models. acs.org These probes exhibit a large Stokes shift (160 nm) and a low detection limit (48 nM), activating their fluorescence only upon reaction with the target biomolecule. acs.org This "turn-on" capability is crucial for reducing background signal and improving imaging contrast. The broader oxazine structure is also being integrated into flavonoid compounds to create novel agents with antiviral and antifungal properties, demonstrating a direct therapeutic application. nih.gov
In the realm of advanced materials, the principles of rational design are being applied to create sophisticated bio-hybrid systems. Researchers are engineering protein-chromophore complexes where an oxazine dye is encapsulated within a protein cavity. msu.edu This strategy aims to use the protein environment to protect the dye and modulate its photophysical properties. Such bio-hybrid materials could be engineered for applications in protein-protein interaction studies or affinity-based separations. msu.edu The synthesis of amidoalkyl naphthols, which serve as crucial building blocks for bioactive oxazine derivatives, further highlights the synergy between organic synthesis and biological application. mdpi.com This interdisciplinary approach is essential for developing the next generation of smart materials for diagnostics, therapeutics, and bio-imaging.
| Interdisciplinary Field | Specific Application | Role/Function of Oxazine Moiety | Key Research Finding | Reference |
|---|---|---|---|---|
| Chemical Biology / Bio-imaging | NIR Fluorescent Probe for Cysteine | Turn-on fluorophore with large Stokes shift | Probe enables real-time monitoring of endogenous cysteine in living cells and in vivo with a low detection limit (48 nM). | acs.org |
| Medicinal Chemistry / Agrochemicals | Antiviral and Antifungal Agents | Bioactive core structure | Synthesized oxazinyl flavonoids showed potent activity against tobacco mosaic virus (TMV) and various plant-pathogenic fungi. | nih.gov |
| Chemical Biology / Protein Engineering | Protein-Chromophore Complexes | Encapsulated fluorescent ligand | Aims to use the protein host to regulate the absorption and emission spectra of the bound dye. | msu.edu |
| Materials Science / Organic Synthesis | Bioactive Building Blocks | Target structure from amidoalkyl naphthols | Amidoalkyl naphthols are versatile precursors for synthesizing a range of bioactive oxazine molecules. | mdpi.com |
| Materials Science / Cancer Therapy | Anticancer Agents | Topoisomerase II inhibitor scaffold | Novel Oxazine-substituted 9-anilinoacridine (B1211779) derivatives were designed as potential anticancer agents. | slideshare.net |
Q & A
Q. What strategies optimize this compound’s integration into multi-component photonic or catalytic systems?
- Methodological Answer : Conduct surface plasmon resonance (SPR) or XPS to characterize dye adsorption on substrates. Test photostability under operational conditions (e.g., prolonged irradiation) and modify surface functionalization to enhance binding specificity .
Methodological Resources for Data Analysis & Literature Review
- Resolving Data Contradictions : Apply error-propagation frameworks and Bayesian statistics to quantify uncertainty in binding constants or energy transfer rates .
- Literature Review : Use specialized databases (e.g., SciFinder, Reaxys) to identify primary studies on this compound. Cross-reference synthesis protocols, spectral data, and application case studies to mitigate source bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
